Cas no 114468-01-8 (2-(Difluoromethyl)pyridine)

2-(Difluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-(Difluoromethyl)pyridine
- Pyridine,2-(difluoromethyl)-
- AB64042
- AC1LCYN2
- ANW-55366
- CTK8B6968
- difluoromethylpyridine
- SureCN2023423
- alpha,alpha-Difluoro-2-picoline
- Pyridine, 2-(difluoromethyl)- (9CI)
- pyridine, 2-(difluoromethyl)-
- DTXSID00348651
- KUHSAAHTEMAJTF-UHFFFAOYSA-N
- MFCD11226632
- A927972
- AKOS005255865
- FS-4708
- 2-(Difluoromethyl)pyridine, 97%
- CS-0441427
- FT-0686347
- FIFRVYGGZMSLLZ-UHFFFAOYSA-N
- InChI=1/C6H5F2N/c7-6(8)5-3-1-2-4-9-5/h1-4,6
- RQDAPTSWLFMNCL-UHFFFAOYSA-N
- SCHEMBL2023423
- EN300-120108
- CHEMBL5179278
- 114468-01-8
- STL554728
- BBL100934
- DB-278189
- G14722
-
- MDL: MFCD11226632
- インチ: InChI=1S/C6H5F2N/c7-6(8)5-3-1-2-4-9-5/h1-4,6H
- InChIKey: KUHSAAHTEMAJTF-UHFFFAOYSA-N
- ほほえんだ: C1=CC=NC(=C1)C(F)F
計算された属性
- せいみつぶんしりょう: 129.03905
- どういたいしつりょう: 129.03900549g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 85.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 12.9Ų
じっけんとくせい
- 密度みつど: 1.204 g/mL at 25 °C
- ふってん: 58℃/30mm
- フラッシュポイント: 華氏温度:105.8°f
摂氏度:41°c - ようかいど: soluble1.454 at 20°C
- PSA: 12.89
- ようかいせい: soluble1.454 at 20°C
2-(Difluoromethyl)pyridine セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H226-H319
- 警告文: P305+P351+P338
- 危険物輸送番号:UN 1993C 3 / PGIII
- WGKドイツ:3
- 危険カテゴリコード: 10-36
- セキュリティの説明: 26
-
危険物標識:
- 危険レベル:3
2-(Difluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-120108-0.05g |
2-(difluoromethyl)pyridine |
114468-01-8 | 95% | 0.05g |
$19.0 | 2023-02-15 | |
Enamine | EN300-120108-5.0g |
2-(difluoromethyl)pyridine |
114468-01-8 | 95% | 5.0g |
$89.0 | 2023-02-15 | |
TRC | D445993-100mg |
2-(Difluoromethyl)pyridine |
114468-01-8 | 100mg |
$ 65.00 | 2022-06-02 | ||
TRC | D445993-500mg |
2-(Difluoromethyl)pyridine |
114468-01-8 | 500mg |
$ 135.00 | 2022-06-02 | ||
Apollo Scientific | PC49143-5g |
2-(Difluoromethyl)pyridine |
114468-01-8 | 0.95 | 5g |
£286.00 | 2025-02-21 | |
Fluorochem | 050442-1g |
2-(Difluoromethyl)pyridine |
114468-01-8 | 95% | 1g |
£23.00 | 2022-03-01 | |
Enamine | EN300-120108-1.0g |
2-(difluoromethyl)pyridine |
114468-01-8 | 95% | 1g |
$0.0 | 2023-06-08 | |
Fluorochem | 050442-5g |
2-(Difluoromethyl)pyridine |
114468-01-8 | 95% | 5g |
£85.00 | 2022-03-01 | |
Alichem | A029006003-250mg |
2-(Difluoromethyl)pyridine |
114468-01-8 | 95% | 250mg |
$1009.40 | 2023-09-04 | |
Matrix Scientific | 071382-5g |
2-(Difluoromethyl)pyridine, 97% |
114468-01-8 | 97% | 5g |
$89.00 | 2023-09-08 |
2-(Difluoromethyl)pyridineに関する追加情報
Introduction to 2-(Difluoromethyl)pyridine (CAS No. 114468-01-8)
The compound 2-(Difluoromethyl)pyridine, also known by its CAS registry number CAS No. 114468-01-8, is an organic chemical that has garnered significant attention in recent years due to its unique properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This article provides a comprehensive overview of this compound, including its chemical structure, synthesis, properties, applications, and the latest research findings.
Chemical Structure and Properties
2-(Difluoromethyl)pyridine is a heterocyclic aromatic compound consisting of a pyridine ring with a difluoromethyl group attached at the 2-position. The pyridine ring is a six-membered aromatic ring containing one nitrogen atom, which imparts unique electronic properties to the molecule. The difluoromethyl group (-CHF₂) introduces additional electron-withdrawing effects, enhancing the compound's reactivity and stability.
Synthesis and Production
The synthesis of 2-(Difluoromethyl)pyridine involves several steps, typically starting from pyridine or its derivatives. One common method involves the alkylation of pyridine using a difluoromethylating agent under specific reaction conditions to achieve high yields and purity. Recent advancements in catalytic methods have improved the efficiency and selectivity of this synthesis process, making it more viable for large-scale production.
Applications in Pharmaceuticals
One of the most promising applications of 2-(Difluoromethyl)pyridine lies in the pharmaceutical industry. Researchers have explored its potential as a building block for drug development, particularly in the design of kinase inhibitors and other therapeutic agents. The electron-withdrawing nature of the difluoromethyl group enhances the compound's ability to interact with biological targets, making it a valuable component in medicinal chemistry.
Role in Agrochemicals
In addition to pharmaceutical applications, 2-(Difluoromethyl)pyridine has shown potential in agrochemicals as a precursor for herbicides and insecticides. Its ability to modulate enzyme activity and disrupt cellular processes makes it an attractive candidate for developing safer and more effective agricultural chemicals.
Latest Research Findings
Recent studies have focused on optimizing the synthesis of 2-(Difluoromethyl)pyridine and exploring its biological activities further. For instance, researchers have reported enhanced bioavailability when this compound is incorporated into drug delivery systems such as liposomes or nanoparticles.
Toxicological Studies
To ensure safe handling and use, toxicological studies have been conducted on 2-(Difluoromethyl)pyridine. These studies indicate that while the compound exhibits low acute toxicity, long-term exposure studies are necessary to fully understand its safety profile.
Future Prospects
The future of 2-(Difluoromethyl)pyridine looks promising as researchers continue to uncover new applications across various industries. Its versatility as a chemical building block positions it as an essential component in both academic research and industrial development.
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